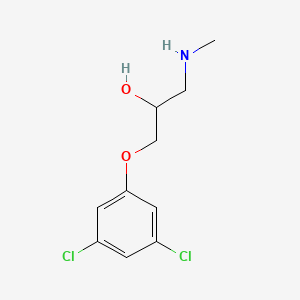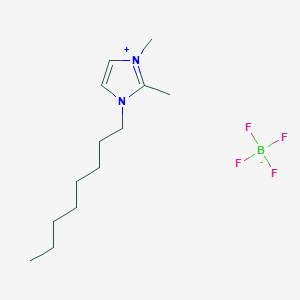
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate
概要
説明
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C13H25BF4N2 and a molecular weight of 296.16 g/mol . This compound is part of the imidazolium-based ionic liquids family, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities . These characteristics make them suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The synthesis typically begins with the alkylation of 2,3-dimethylimidazole with octyl bromide to form 1-octyl-2,3-dimethylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium tetrafluoroborate to yield the final product .
Reaction Conditions:
-
Step 1: Alkylation
- Reagents: 2,3-dimethylimidazole, octyl bromide
- Solvent: Acetonitrile
- Temperature: Reflux conditions
- Duration: Several hours
-
Step 2: Anion Exchange
- Reagents: 1-octyl-2,3-dimethylimidazolium bromide, sodium tetrafluoroborate
- Solvent: Water
- Temperature: Room temperature
- Duration: Stirring for several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
化学反応の分析
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions are less typical for this ionic liquid.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, particularly at the C2 position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
科学的研究の応用
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in enzyme catalysis and as a medium for biocatalytic processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors.
作用機序
The mechanism of action of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and enhancing reaction rates . The tetrafluoroborate anion contributes to the compound’s stability and solvation properties .
類似化合物との比較
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Methyl-3-octylimidazolium tetrafluoroborate
Uniqueness:
特性
IUPAC Name |
1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXROJUTIFXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3261901.png)
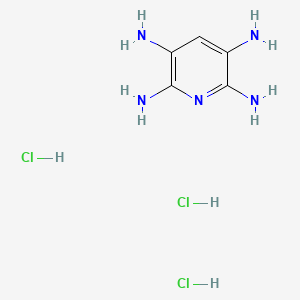
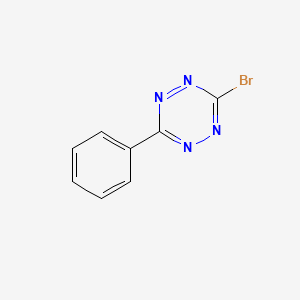
![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)
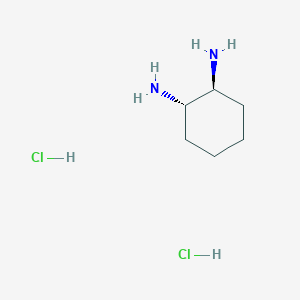
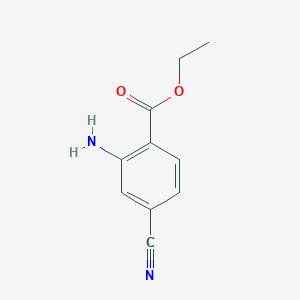
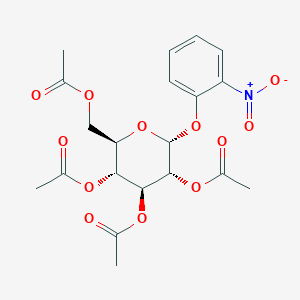

![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
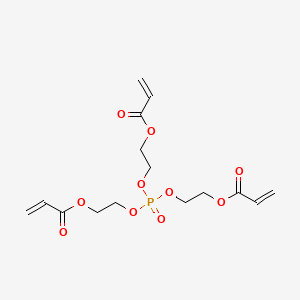
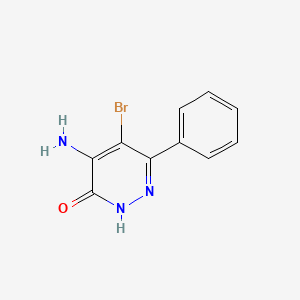
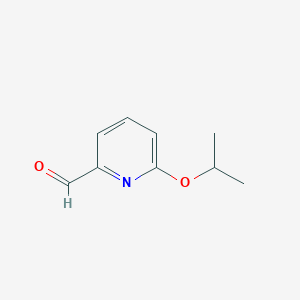
![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)
